molecular formula C12H16ClN3O2 B5890369 N'-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE

N'-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE

Cat. No.: B5890369
M. Wt: 269.73 g/mol
InChI Key: GDZNPPHUECHZRW-UHFFFAOYSA-N
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Description

N’-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a butyryloxy group, a chlorine atom, and two methyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE typically involves multiple steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

N’-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N’-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE: can be compared with other pyridine derivatives that have similar functional groups.

    2-Chloro-4,6-dimethylpyridine: Lacks the butyryloxy and carboximidamide groups.

    4,6-Dimethyl-2-pyridinecarboximidamide: Lacks the butyryloxy and chlorine groups.

Uniqueness

The presence of the butyryloxy group, chlorine atom, and carboximidamide group in N’-(BUTYRYLOXY)-2-CHLORO-4,6-DIMETHYL-3-PYRIDINECARBOXIMIDAMIDE makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-4-5-9(17)18-16-12(14)10-7(2)6-8(3)15-11(10)13/h6H,4-5H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZNPPHUECHZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)ON=C(C1=C(N=C(C=C1C)C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O/N=C(/C1=C(N=C(C=C1C)C)Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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